Home > Products > Screening Compounds P534 > erythro-Glycopyrronium bromide
erythro-Glycopyrronium bromide - 51186-83-5

erythro-Glycopyrronium bromide

Catalog Number: EVT-1734554
CAS Number: 51186-83-5
Molecular Formula: C19H28BrNO3
Molecular Weight: 398.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycopyrronium bromide is a synthetic quaternary ammonium compound classified as a long-acting muscarinic antagonist (LAMA) or anticholinergic. [, ] It acts by competitively blocking the action of acetylcholine at muscarinic receptors, particularly M3 receptors found in the airways and sweat glands. [, ] While primarily recognized for its pharmaceutical applications, its role in scientific research extends to investigating receptor binding kinetics, exploring structure-activity relationships of muscarinic antagonists, and understanding physiological processes involving muscarinic receptors.

Glycopyrronium Tosylate

Relevance: Glycopyrronium tosylate shares the same core structure as erythro-glycopyrronium bromide with the only difference being the counterion. Where erythro-glycopyrronium bromide uses bromide (Br−), glycopyrronium tosylate utilizes tosylate (CH3C6H4SO3−) as the counterion. This makes them pharmaceutical salts of the same active cation. The choice of counterion can influence a drug's solubility, stability, and manufacturing properties, but generally does not significantly alter the pharmacological activity. []

Beclomethasone Dipropionate

Relevance: Beclomethasone dipropionate is often used in combination with erythro-glycopyrronium bromide, specifically in the treatment of respiratory diseases. Several of the provided abstracts discuss the use of triple therapy regimens incorporating beclomethasone dipropionate, formoterol fumarate, and glycopyrronium bromide delivered via a single inhaler for enhanced efficacy in managing COPD [, , , , , , , , ]. This suggests a synergistic therapeutic benefit of combining these drugs, likely targeting different pathways involved in the disease process.

Formoterol Fumarate

Relevance: Similar to beclomethasone dipropionate, formoterol fumarate is frequently co-formulated and co-administered with erythro-glycopyrronium bromide, particularly in the context of treating COPD [, , , , , , , , ]. This highlights the common practice of combining drugs with complementary mechanisms of action—in this case, a long-acting muscarinic antagonist (glycopyrronium bromide) and a long-acting β2-agonist (formoterol fumarate)—to achieve better bronchodilation and symptom control.

Tiotropium Bromide

Relevance: Tiotropium bromide is often compared to erythro-glycopyrronium bromide in the context of COPD treatment [, , , , , ]. This comparison likely stems from their shared mechanism of action (muscarinic antagonism) and therapeutic indication. Several studies aim to assess whether glycopyrronium bromide offers advantages over tiotropium bromide in terms of efficacy, duration of action, or side effects.

Indacaterol Maleate

Relevance: Indacaterol maleate, like formoterol fumarate, is frequently paired with erythro-glycopyrronium bromide in fixed-dose combination inhalers for treating COPD [, , , ]. The rationale for this combination is similar to that of formoterol fumarate, aiming to leverage the synergistic bronchodilatory effects of a long-acting muscarinic antagonist and a long-acting β2-agonist.

Salmeterol/Fluticasone

Relevance: Some studies compare the effectiveness of erythro-glycopyrronium bromide in combination with salmeterol/fluticasone to other treatment regimens for COPD [, ]. This comparison likely aims to evaluate the potential advantages of using glycopyrronium bromide instead of tiotropium bromide in triple therapy with inhaled corticosteroids and long-acting β2-agonists.

Overview

Erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound classified as a muscarinic anticholinergic agent. It is primarily utilized as a bronchodilator for the symptomatic maintenance therapy of chronic obstructive pulmonary disease (COPD) and has demonstrated significant efficacy in enhancing lung function, exercise tolerance, and alleviating symptoms associated with this condition . The compound is characterized by its ability to competitively block muscarinic receptors, particularly M3 receptors in the lungs, which prevents the binding of acetylcholine, leading to bronchodilation and reduced airway secretions.

Source and Classification

Erythro-Glycopyrronium bromide is derived from the chemical structure of glycopyrrolate, a well-known muscarinic antagonist. The specific stereochemistry of erythro-Glycopyrronium bromide distinguishes it from its threo counterpart, contributing to its pharmacological properties. It is classified under the broader category of anticholinergic medications, which are commonly used to manage respiratory conditions due to their ability to relax bronchial muscles .

Synthesis Analysis

Methods and Technical Details

The synthesis of erythro-Glycopyrronium bromide involves several key steps:

  1. Initial Reaction: The process begins with the reaction of 3-quinuclidinol with cyclopentyl mandelate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs at temperatures ranging from room temperature to 50°C in anhydrous ethanol or methanol as the solvent.
  2. Quaternization: Following the initial reaction, quaternization is performed using methyl bromide. This step involves stirring the mixture for several hours and then heating it to facilitate the reaction, leading to the formation of erythro-Glycopyrronium bromide .
  3. Purification: The crude product is purified through techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Industrial Production Methods

In an industrial setting, the synthesis follows a similar route but is scaled up for batch production. This includes controlled temperature and pressure conditions in large reactors, along with rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Molecular Structure Analysis

Structure and Data

Erythro-Glycopyrronium bromide has a complex molecular structure characterized by its quaternary ammonium configuration. The chemical formula is represented as follows:

  • Chemical Formula: C19_{19}H28_{28}BrN
  • IUPAC Name: 3-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium bromide

The compound exists as a racemic mixture of stereoisomers, specifically (3R,2S) and (3S,2R) pairs .

Structural Characteristics

  • Molecular Weight: Approximately 368.34 g/mol
  • Solubility: Freely soluble in water and ethanol; slightly soluble in methylene chloride.
  • Crystalline Form: It exhibits one polymorphic form identified as crystalline Form A .
Chemical Reactions Analysis

Types of Reactions

Erythro-Glycopyrronium bromide can participate in various chemical reactions:

  1. Substitution Reactions: These involve replacing the bromide ion with other nucleophiles such as iodides or thiocyanates.
  2. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis leading to the breakdown of its ester linkages .

Common Reagents and Conditions

  • Substitution Reagents: Sodium iodide or potassium thiocyanate in acetone are commonly used.
  • Hydrolysis Conditions: Typically conducted using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Major Products Formed

  • From substitution reactions, derivatives such as iodide or thiocyanate derivatives are formed.
  • Hydrolysis yields quinuclidinol and cyclopentyl mandelate as byproducts.
Mechanism of Action

Erythro-Glycopyrronium bromide functions by competitively blocking muscarinic receptors in the airway smooth muscle. By inhibiting M3 receptors, it prevents acetylcholine from binding, resulting in relaxation of bronchial muscles and decreased secretion production. This mechanism is crucial for its therapeutic role in managing COPD symptoms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Specific melting point data not provided but typically ranges around standard values for quaternary ammonium compounds.

Chemical Properties

  • pH Stability: Erythro-Glycopyrronium bromide remains stable across a wide pH range (1 to 14).
  • Ionization: It is completely ionized under physiological conditions due to its quaternary ammonium nature .

Relevant Data

Characterization techniques including UV spectroscopy, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry confirm its structural integrity and purity levels exceeding 90% .

Applications

Erythro-Glycopyrronium bromide has several scientific applications:

  1. Pharmaceutical Use: Primarily used in inhalation therapies for COPD management.
  2. Research Applications: Investigated for its effects on muscarinic receptors beyond respiratory conditions.
  3. Chemical Synthesis: Utilized as a reagent in organic synthesis for developing various derivatives .

Properties

CAS Number

51186-83-5

Product Name

erythro-Glycopyrronium bromide

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide

Molecular Formula

C19H28BrNO3

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1

InChI Key

VPNYRYCIDCJBOM-QQTWVUFVSA-M

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.